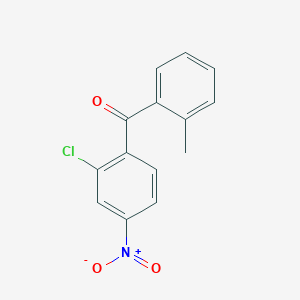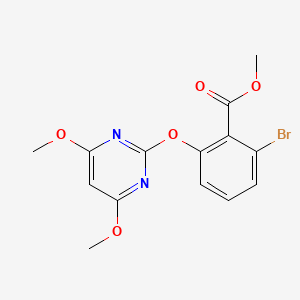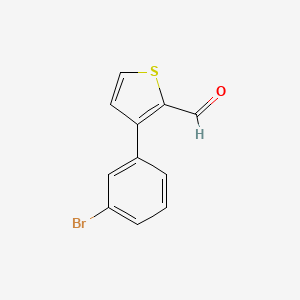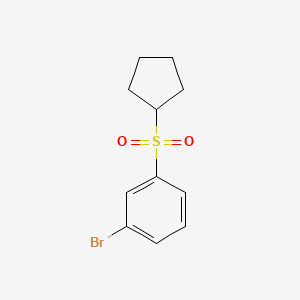![molecular formula C15H14NO5- B13874863 N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate](/img/structure/B13874863.png)
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate is a synthetic compound derived from the coumarin family Coumarins are a class of benzopyrones known for their diverse biological activities, including anticoagulant, anti-inflammatory, and antimicrobial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate typically involves the following steps:
Starting Material: The synthesis begins with 7-hydroxy-2-oxochromen-4-yl, a coumarin derivative.
Alkylation: The coumarin derivative is alkylated with 2-bromoethylamine under basic conditions to form the intermediate N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]amine.
Carbamoylation: The intermediate is then reacted with prop-2-enyl isocyanate to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to improve solubility and reaction efficiency.
Temperature Control: Precise temperature control to avoid side reactions and degradation of the product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the coumarin ring can be oxidized to form a ketone.
Reduction: The carbonyl group in the coumarin ring can be reduced to form a hydroxyl group.
Substitution: The carbamate group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 7-oxo-2-oxochromen-4-yl derivatives.
Reduction: Formation of 7-hydroxy-2-hydroxychromen-4-yl derivatives.
Substitution: Formation of substituted carbamate derivatives.
Scientific Research Applications
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as an anticoagulant and anticancer agent.
Industry: Used in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate involves its interaction with various molecular targets:
Molecular Targets: It can bind to enzymes and receptors involved in inflammatory and coagulation pathways.
Pathways Involved: It may inhibit enzymes like cyclooxygenase and lipoxygenase, reducing the production of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
7-hydroxycoumarin: A simpler coumarin derivative with similar biological activities.
Warfarin: A well-known anticoagulant derived from coumarin.
Esculetin: Another coumarin derivative with anti-inflammatory properties.
Uniqueness
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate is unique due to its specific structural features, which may confer distinct biological activities compared to other coumarin derivatives. Its ability to undergo various chemical reactions also makes it a versatile compound for further chemical modifications and applications.
Properties
Molecular Formula |
C15H14NO5- |
|---|---|
Molecular Weight |
288.27 g/mol |
IUPAC Name |
N-[2-(7-hydroxy-2-oxochromen-4-yl)ethyl]-N-prop-2-enylcarbamate |
InChI |
InChI=1S/C15H15NO5/c1-2-6-16(15(19)20)7-5-10-8-14(18)21-13-9-11(17)3-4-12(10)13/h2-4,8-9,17H,1,5-7H2,(H,19,20)/p-1 |
InChI Key |
APVGOTUEVAIBDJ-UHFFFAOYSA-M |
Canonical SMILES |
C=CCN(CCC1=CC(=O)OC2=C1C=CC(=C2)O)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl thieno[2,3-b]furan-5-carboxylate](/img/structure/B13874799.png)









